molecular formula C23H23N3O B14799777 2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one

2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one

カタログ番号: B14799777
分子量: 357.4 g/mol
InChIキー: GFCZHXWABSYMTJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one is a polycyclic aromatic compound featuring a naphthoquinoline core substituted with a 1-ethylpiperidin-4-ylamino group. Its structural complexity and nitrogen-rich framework position it within a broader class of bioactive quinolines and aza-aromatic compounds.

特性

分子式

C23H23N3O

分子量

357.4 g/mol

IUPAC名

15-[(1-ethylpiperidin-4-yl)amino]-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one

InChI

InChI=1S/C23H23N3O/c1-2-26-12-10-15(11-13-26)24-21-14-19-16-6-3-4-7-17(16)23(27)18-8-5-9-20(25-21)22(18)19/h3-9,14-15H,2,10-13H2,1H3,(H,24,25)

InChIキー

GFCZHXWABSYMTJ-UHFFFAOYSA-N

正規SMILES

CCN1CCC(CC1)NC2=NC3=CC=CC4=C3C(=C2)C5=CC=CC=C5C4=O

製品の起源

United States

準備方法

The synthesis of 2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one typically involves multiple steps, including nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination. Starting materials such as 2-chloroquinoline are commonly used . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity of the final product.

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Common reagents include palladium catalysts for coupling reactions and hydrogen gas for reduction. Major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one has several applications in scientific research:

作用機序

The mechanism of action of 2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

類似化合物との比較

Comparison with Structurally Similar Compounds

2-(Dimethylamino)- and 2-(Methylamino)-7H-naphtho[1,2,3-de]quinolin-7-one Derivatives

  • Structural Differences: These derivatives lack the ethylpiperidine moiety, instead bearing dimethylamino or methylamino groups at the 2-position of the naphthoquinoline core .
  • Pharmacological Activity: In murine models of psychosis, the 2-(dimethylamino) derivative exhibited significant antipsychotic effects comparable to haloperidol, with reduced extrapyramidal side effects . The methylamino analog showed lower potency, suggesting that bulkier substituents (e.g., ethylpiperidinyl) might enhance receptor binding or metabolic stability .

7H-Dibenzo[de,g]quinolin-7-one (NSC 296570)

  • Structural Differences: This compound replaces the naphtho[1,2,3-de]quinoline system with a dibenzo[de,g]quinolin-7-one scaffold, enlarging the aromatic system .
  • Pharmacological Activity: NSC 296570 has been studied for antitumor properties but lacks the amino substituents critical for CNS activity. Its planar structure may limit blood-brain barrier (BBB) penetration compared to the target compound .

7-Oxo-7H-naphtho[1,2,3-de]quinoline-11-carboxamides

  • Structural Differences: These derivatives feature a carboxamide group at position 11 instead of the ethylpiperidinylamino group .
  • Pharmacological Activity :
    • Demonstrated potent antitumor activity in vitro and in vivo, likely through topoisomerase inhibition. The absence of a piperidine moiety may reduce CNS bioavailability but enhance peripheral efficacy .

TAS-103 (6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one)

  • Structural Differences: TAS-103 contains an indenoquinoline core and a dimethylaminoethylamino group, differing in both ring system and substituent placement .
  • Pharmacological Activity :
    • A dual topoisomerase I/II inhibitor, TAS-103 induces apoptosis in cancer cells. The ethylpiperidinyl group in the target compound may confer distinct pharmacokinetic profiles (e.g., longer half-life) due to reduced polarity .

Comparative Data Table

Compound Name Core Structure Substituent(s) Key Activities References
2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho... Naphtho[1,2,3-de]quinolinone 1-Ethylpiperidin-4-ylamino Under investigation
2-(Dimethylamino)-7H-naphtho... Naphtho[1,2,3-de]quinolinone Dimethylamino Antipsychotic (mice models)
7H-Dibenzo[de,g]quinolin-7-one (NSC 296570) Dibenzo[de,g]quinolinone None Antitumor (preclinical)
TAS-103 Indeno[2,1-c]quinolinone Dimethylaminoethylamino, hydroxy Topoisomerase inhibition
7-Oxo-7H-naphtho...-11-carboxamides Naphtho[1,2,3-de]quinolinone Carboxamide at position 11 Antitumor

Key Research Findings and Implications

  • Substituent Impact: The ethylpiperidinyl group in the target compound may enhance BBB penetration compared to dimethylamino analogs, making it a candidate for CNS disorders .
  • Structural Rigidity: Compounds like NSC 296570, with extended aromatic systems, exhibit reduced solubility and bioavailability, highlighting the advantage of the naphtho[1,2,3-de]quinolinone core .
  • Mechanistic Diversity: While carboxamide derivatives target topoisomerases, amino-substituted quinolines likely interact with dopaminergic or serotonergic receptors, underscoring the role of functional groups in defining activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。